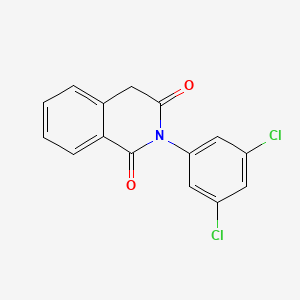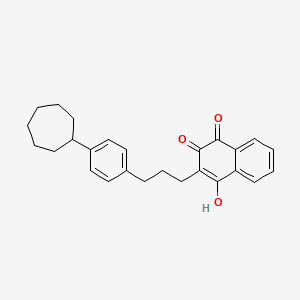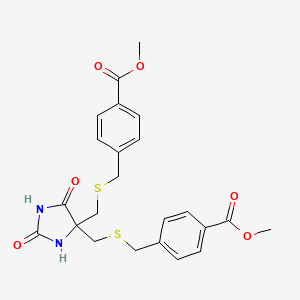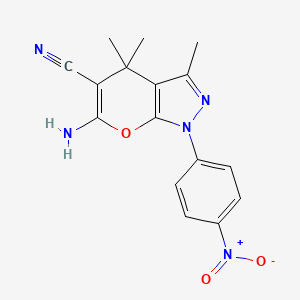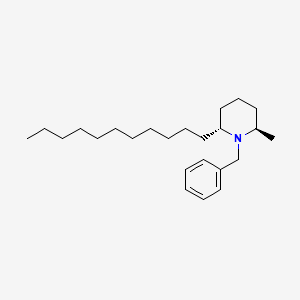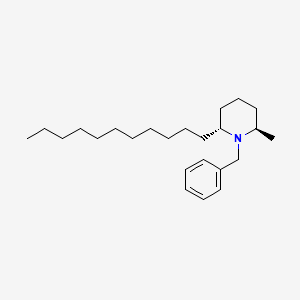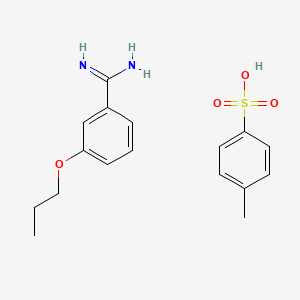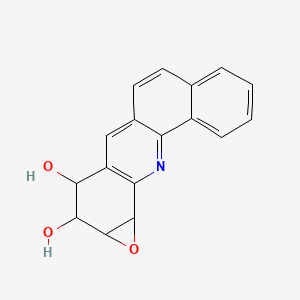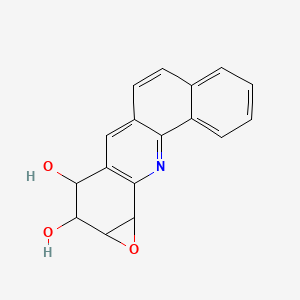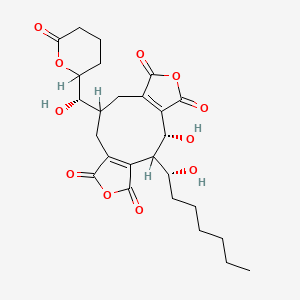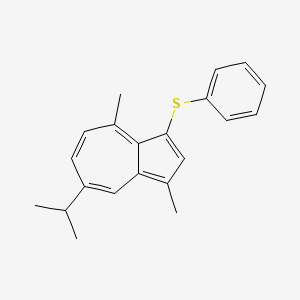
1,3-Indandione, 2-methyl-2-(4-phenyl-1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Indandione, 2-methyl-2-(4-phenyl-1-piperazinyl)- is a compound that belongs to the class of indandiones. Indandiones are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. This particular compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active molecules .
Preparation Methods
The synthesis of 1,3-Indandione, 2-methyl-2-(4-phenyl-1-piperazinyl)- can be achieved through various synthetic routes. One common method involves the reaction of 1,3-indandione with 2-methyl-2-(4-phenyl-1-piperazinyl)ethanone under specific reaction conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and may involve the use of a catalyst to facilitate the reaction . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,3-Indandione, 2-methyl-2-(4-phenyl-1-piperazinyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
1,3-Indandione, 2-methyl-2-(4-phenyl-1-piperazinyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties . Additionally, the compound is used in the development of new materials for electronic and photonic applications . Its versatility makes it a valuable compound in both academic and industrial research .
Mechanism of Action
The mechanism of action of 1,3-Indandione, 2-methyl-2-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response . It may also interact with DNA and proteins, leading to its antitumor effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
1,3-Indandione, 2-methyl-2-(4-phenyl-1-piperazinyl)- can be compared with other similar compounds, such as 1,3-indandione derivatives and piperazine-containing molecules. Similar compounds include 2-phenyl-1,3-indandione and 2-methyl-1,3-indandione . The uniqueness of 1,3-Indandione, 2-methyl-2-(4-phenyl-1-piperazinyl)- lies in its specific structural features, which contribute to its distinct pharmacological and chemical properties . Its combination of the indandione core with the piperazine ring enhances its potential for diverse applications in various fields .
Properties
CAS No. |
17330-79-9 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-methyl-2-(4-phenylpiperazin-1-yl)indene-1,3-dione |
InChI |
InChI=1S/C20H20N2O2/c1-20(18(23)16-9-5-6-10-17(16)19(20)24)22-13-11-21(12-14-22)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
InChI Key |
RBZTVXUCTTZTCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


